molecular formula C8H13NO3 B2470282 4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one CAS No. 1909348-57-7

4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one

Cat. No.: B2470282
CAS No.: 1909348-57-7
M. Wt: 171.196
InChI Key: BADLYCFWHCPEOD-UHFFFAOYSA-N
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Description

4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one ( 1909348-57-7) is a high-value spirocyclic compound of interest in medicinal chemistry and neuroscience research. Its molecular formula is C 8 H 13 NO 3 , and it has a molecular weight of 171.19 g/mol . This compound features a unique bicyclic structure with a spiro junction connecting a lactam (cyclic amide) and an oxygen-containing ring, further functionalized with a polar hydroxy group . This structure is a key scaffold in the development of novel bioactive molecules, particularly those targeting the central nervous system. Spirocyclic derivatives have been investigated as potent and selective receptor modulators, with patent literature highlighting their potential in the treatment of conditions such as Alzheimer's disease and metabolic disorders like type 2 diabetes . The presence of both hydrogen bond donor and acceptor groups in its structure enhances its capacity for target engagement, influencing its pharmacokinetic properties and binding affinity . As a building block, it enables the synthesis of more complex molecules for screening against various biological targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound in their explorations of neuropharmacology and as a key intermediate in the design of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-6-7(11)9-5-8(6)1-3-12-4-2-8/h6,10H,1-5H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADLYCFWHCPEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC(=O)C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 8 Oxa 2 Azaspiro 4.5 Decan 3 One

Retrosynthetic Analysis of the 4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one System

A plausible retrosynthetic analysis of this compound reveals key precursor molecules and strategic bond disconnections. The central spirocyclic framework can be disconnected at the C-N and C-C bonds of the γ-lactam ring. This leads back to a key intermediate, an amino acid derivative incorporating the tetrahydropyran (B127337) moiety.

Scheme 1: General Retrosynthetic Approach

RetronKey DisconnectionPrecursor Type
γ-LactamC-N bondγ-Amino acid
SpirocenterC-C bond formationCyclization of a suitable acyclic precursor
4-Hydroxy groupOxidation/HydroxylationCorresponding lactam or precursor

This analysis suggests that a primary synthetic goal is the formation of a substituted tetrahydropyran ring bearing the necessary functionalities to construct the spiro-γ-lactam. The formation of the spirocenter is a critical step, often achieved through intramolecular cyclization reactions.

Classical and Modern Synthetic Routes to Spirocyclic Precursors

The construction of the 8-oxa-2-azaspiro[4.5]decane skeleton is a foundational aspect of synthesizing the target molecule. Various classical and modern synthetic methods can be employed to build the spirocyclic precursors.

Cyclization Reactions for Spirocyclic Scaffold Construction (e.g., 2-oxa-8-azaspiro[4.5]decan-4-one)

The formation of the spirocyclic core often relies on intramolecular cyclization strategies. A convenient synthesis of the parent 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents, tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, highlighting a practical entry point to this class of compounds. researchgate.net

Modern catalytic methods have also emerged for the construction of related oxa-azaspiro[4.5]decane derivatives. For instance, a diastereoselective Au/Pd relay catalytic tandem cyclization reaction has been reported to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions. researchgate.net While the substitution pattern differs from the target molecule, the underlying principle of employing transition metal catalysis for spirocyclization is a powerful tool.

Introduction of the 4-Hydroxyl and 3-one Moieties

Once the spirocyclic scaffold is in place, the introduction of the 4-hydroxyl and 3-one functionalities is the next critical phase. The γ-lactam (3-one) moiety is typically formed via the cyclization of a γ-amino acid precursor, as suggested by the retrosynthetic analysis.

The introduction of the 4-hydroxyl group can be more challenging and may require stereoselective methods. Regioselective hydroxylation of spirolactams has been described, offering a potential route. csic.es This process can occur via one face of a dienone precursor, suggesting that the stereochemistry of the hydroxyl group could be controlled. csic.es Alternatively, the hydroxyl group could be introduced at an earlier stage in the synthesis, for example, by using a starting material that already contains the desired hydroxyl functionality, which is then carried through the synthetic sequence.

Multi-Step Synthesis Approaches for Target and Analog Compounds

Given the complexity of this compound, a multi-step synthesis is inevitable. A general approach would involve:

Synthesis of a functionalized tetrahydropyran ring: This would serve as the anchor for the spirocyclization.

Introduction of the nitrogen-containing side chain: This sets the stage for the formation of the γ-lactam.

Spirocyclization: Formation of the spirocenter to create the 8-oxa-2-azaspiro[4.5]decane core.

Functional group manipulation: This includes the formation of the lactam and the stereoselective introduction of the hydroxyl group.

The synthesis of related 1-oxa-8-azaspiro[4.5]decan-3-one analogs has been reported, providing valuable insights into potential synthetic strategies. nih.gov These syntheses often involve the construction of a piperidine (B6355638) ring followed by the annulation of the oxazolidinone ring.

Stereoselective Synthesis and Chiral Control in this compound Analogs

Achieving the desired stereochemistry at the C4 position and the spirocenter is a significant challenge. The use of chiral auxiliaries and catalysts is a common strategy to control stereoselectivity in the synthesis of complex molecules.

Application of Chiral Auxiliaries and Catalysts

Catalytic enantioselective methods offer an alternative and often more efficient approach. For instance, the stereoselective synthesis of a spirocyclic γ-lactam core, structurally similar to the target, has been achieved through a formal [3+2] cycloaddition reaction. nih.gov This highlights the potential of using catalytic methods to control the stereochemistry of the spirocenter.

Table 1: Key Synthetic Strategies and Relevant Findings

StrategyDescriptionKey FindingsReference(s)
SpirocyclizationConstruction of the 8-oxa-2-azaspiro[4.5]decane core.Can be achieved from simple starting materials or via modern catalytic methods like Au/Pd relay catalysis. researchgate.netresearchgate.net
FunctionalizationIntroduction of the 4-hydroxyl and 3-one moieties.Regioselective hydroxylation of spirolactams is possible. The γ-lactam is typically formed from a γ-amino acid precursor. csic.es
StereocontrolAchieving the desired stereochemistry.Chiral auxiliaries and catalytic stereoselective reactions (e.g., [3+2] cycloaddition) are powerful tools. nih.gov

Enantioselective Transformations for Spirocyclic Derivatives

The asymmetric synthesis of spirocycles, particularly those containing a quaternary stereocenter, is a significant challenge in organic chemistry. acs.org The enantioselective construction of spiro-γ-lactam motifs, such as that in this compound, is crucial for accessing chiral molecules with potential biological activity. nih.govnih.gov

One notable strategy for the enantioselective synthesis of spirocycles involves a nickel-catalyzed intramolecular addition of lactone enolates to aryl nitriles. acs.org This method allows for the formation of 5-, 6-, and 7-membered spirocycles in good yields and with high enantioselectivity. The reaction is thought to proceed through the formation of an N-aryl imine intermediate, which is then hydrolyzed to yield the enantioenriched β-keto lactone product. acs.org The enantioselectivity of this transformation has been shown to be dependent on the ring size being formed, with 7-membered rings achieving up to 90% enantiomeric excess (ee). acs.org

Another powerful approach for constructing chiral spiro-γ-lactams is through a stereoselective formal [3+2] cycloaddition reaction. nih.gov This methodology has been successfully employed to create the spiro-γ-lactam core of natural products like ansalactam A, which features three contiguous stereocenters. nih.gov The process involves the reaction of an imine with a dipolarophile, followed by oxidation to furnish the desired spiro-γ-lactam as a single diastereomer. nih.gov

Table 1: Overview of Enantioselective Transformations for Spirocyclic Lactams

Method Key Features Achieved Enantioselectivity Reference
Nickel-Catalyzed α-Spirocyclization Forms all-carbon quaternary centers; uses a chiral Mandyphos ligand. Up to 90% ee for 7-membered rings. acs.org
Formal [3+2] Cycloaddition Constructs densely functionalized spiro-γ-lactam cores; stereoselective. Single isolated diastereomer. nih.gov

Advanced Synthetic Technologies in Spirocycle Formation

Modern synthetic technologies are increasingly being applied to the formation of complex molecules like spirocycles, offering advantages in terms of efficiency, safety, and scalability.

Flow Chemistry Applications in Spirocyclic Amine Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool for the synthesis of pharmaceutical intermediates. This technology offers enhanced control over reaction parameters, improved safety for hazardous reactions, and the potential for straightforward scaling-up. In the context of spirocyclic amine synthesis, a continuous three-step flow process has been developed for the formation and reduction of an azide (B81097) intermediate, which can then be used to produce spirocyclic amines. This approach allows for the safe handling of energetic intermediates and can be scaled to produce multigram quantities of the desired product.

Biocatalytic Transaminase Technology for Chiral Amine Derivatives

Biocatalysis, particularly the use of transaminases, provides a highly selective method for the synthesis of chiral amines. Transaminases can stereoselectively convert a prochiral ketone to a chiral amine with high enantiomeric excess. This technology has been successfully applied to the synthesis of chiral spirocyclic amines. By screening a series of transaminases, specific enzymes can be identified that produce the desired enantiomer in high yield and purity. This biocatalytic approach avoids the need for chiral separation and offers a green and efficient route to enantiomerically pure spirocyclic amines.

Optimization of Reaction Conditions and Process Development for Scalability

The successful scale-up of a synthetic route from the laboratory to industrial production requires careful optimization of reaction conditions. For biocatalytic processes, factors such as pH, temperature, enzyme loading, and substrate concentration are critical for achieving high conversion and enantioselectivity. For instance, in the transaminase-mediated synthesis of a chiral spirocyclic amine, it was found that the reaction proceeded with higher conversions in a pH range of 8.5–10, with 9.5 being optimal. Enzyme loading is another key parameter that needs to be optimized to balance reaction time and cost. Following optimization, these transformations can be scaled up to produce large quantities of the target molecule, facilitating further development.

Table 2: Advanced Synthetic Technologies for Spirocycle Synthesis

Technology Application Advantages Key Optimization Parameters
Flow Chemistry Synthesis of spirocyclic amines via azide intermediates. Improved safety, scalability, process control. Residence time, temperature, reagent concentration.
Biocatalysis (Transaminases) Enantioselective synthesis of chiral spirocyclic amines. High enantioselectivity, mild reaction conditions, green process. pH, enzyme loading, temperature, substrate concentration.

Derivatization Strategies of the this compound Scaffold

The functionalization of the this compound scaffold, particularly at the ring nitrogen, is a key strategy for exploring the chemical space around this core structure and for the development of new derivatives with potentially useful properties.

Modifications at the Ring Nitrogen Atom (e.g., N-Protection, N-Alkylation)

The secondary amine of the lactam in the this compound scaffold is a prime site for modification. N-protection and N-alkylation are common strategies to introduce a variety of substituents at this position.

N-Protection: Protecting the lactam nitrogen can be necessary to prevent unwanted side reactions during subsequent synthetic steps. A range of protecting groups can be employed for lactams, such as N-alkenyl and N-alkoxymethyl groups. researchgate.net These groups are generally stable to a variety of reagents and can be removed under specific conditions, for example, by conversion to the corresponding 2-ethoxy iminium salt followed by hydrolysis in neutral water. researchgate.net

N-Alkylation: N-alkylation introduces a substituent on the ring nitrogen, which can significantly alter the properties of the molecule. This can be achieved through various alkylation methods. For example, in the synthesis of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, the nitrogen at the 8-position was alkylated with moieties such as 2-(3-indolyl)ethyl, 3-(2-methoxyphenoxy)-2-hydroxypropyl, or 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl. nih.gov A patent for 1-oxa-3-azaspiro[4.5]decan-2-one derivatives also discloses a wide array of substituents on the lactam nitrogen, including various aryl and heteroaryl groups. google.com Palladium-catalyzed decarboxylative allylic alkylation is another sophisticated method for the enantioselective alkylation of lactams to form α-quaternary centers. nih.gov

Table 3: Examples of N-Substituents on Related Spirocyclic Scaffolds

Scaffold N-Substituent Synthetic Method Reference
1-oxa-3,8-diazaspiro[4.5]decan-2-one 2-(3-Indolyl)ethyl Alkylation nih.gov
1-oxa-3,8-diazaspiro[4.5]decan-2-one 3-(2-Methoxyphenoxy)-2-hydroxypropyl Alkylation nih.gov
1-oxa-3-azaspiro[4.5]decan-2-one Phenyl, Pyridinyl, Pyrazolyl Various google.com
Pyrrolidinones, Piperidinones, Caprolactams Allyl groups Palladium-catalyzed decarboxylative allylic alkylation nih.gov

Functionalization at the Hydroxyl Group

The hydroxyl group at the C4 position of the this compound scaffold represents a key site for structural diversification, allowing for the introduction of a wide range of functional groups through etherification, esterification, and oxidation reactions. While direct experimental data on the functionalization of this specific compound is limited in the reviewed literature, the reactivity of hydroxyl groups in analogous spirocyclic and lactam-containing molecules provides a strong basis for predicting its chemical behavior.

Etherification and Esterification: The formation of ethers and esters from the hydroxyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule. Standard synthetic protocols are expected to be applicable. For instance, Williamson ether synthesis, involving deprotonation of the hydroxyl group with a base such as sodium hydride followed by reaction with an alkyl halide, would yield the corresponding ether. Similarly, esterification can be achieved through reaction with acyl chlorides or carboxylic anhydrides in the presence of a suitable base or through Fischer esterification with a carboxylic acid under acidic catalysis.

Oxidation: Oxidation of the secondary alcohol at the C4 position would yield the corresponding ketone, 4-oxo-8-oxa-2-azaspiro[4.5]decan-3-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups in the molecule. Milder reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for the oxidation of secondary alcohols to ketones without over-oxidation.

Table 1: Potential Functionalization Reactions at the C4-Hydroxyl Group

Reaction Type Reagents and Conditions Expected Product

| Etherification | 1. NaH, THF 2. R-X (e.g., CH₃I, BnBr) | 4-Alkoxy-8-oxa-2-azaspiro[4.5]decan-3-one | | Esterification | Acyl chloride, pyridine, CH₂Cl₂ | 4-Acyloxy-8-oxa-2-azaspiro[4.5]decan-3-one | | Oxidation | PCC, CH₂Cl₂ or Dess-Martin periodinane, CH₂Cl₂ | 4-Oxo-8-oxa-2-azaspiro[4.5]decan-3-one |

Peripheral Ring Substitutions and Modifications of the Spirocyclic System

Modifications to the tetrahydropyran and pyrrolidinone rings of the 8-oxa-2-azaspiro[4.5]decane system are crucial for exploring the structure-activity relationships of this scaffold. Research on related 1-oxa-8-azaspiro[4.5]decanes and other spirocyclic systems provides valuable insights into potential synthetic transformations. nih.govresearchgate.net

Substitutions on the Tetrahydropyran Ring: The tetrahydropyran ring can be modified by introducing substituents at various positions. For instance, the synthesis of derivatives with alkyl or other functional groups on the tetrahydropyran moiety can be achieved by starting from appropriately substituted precursors. A convenient synthesis of the parent 8-oxa-2-azaspiro[4.5]decane has been developed from tetrahydropyran-4-carbonitrile, highlighting the possibility of utilizing substituted tetrahydropyranones as starting materials for the synthesis of peripherally functionalized analogues. researchgate.net

Modifications of the Pyrrolidinone Ring: The pyrrolidinone (γ-lactam) ring offers several sites for modification. The nitrogen atom of the lactam can be functionalized through N-alkylation or N-acylation reactions. These reactions typically proceed by deprotonation of the lactam N-H with a suitable base, followed by reaction with an electrophile. Furthermore, the carbon atoms of the pyrrolidinone ring can also be functionalized, although this is often more challenging and may require the use of more advanced synthetic methods.

Systematic modifications of related 1-oxa-8-azaspiro[4.5]decan-3-one have been conducted to explore their biological activity. nih.gov These modifications included the introduction of ethyl and methylene (B1212753) groups at the 2- and 3-positions, respectively, as well as the conversion of the 3-oxo group to a dithioketal or an oxime. nih.gov These examples demonstrate the feasibility of a wide range of chemical transformations on this spirocyclic system.

Table 2: Examples of Peripheral Modifications in Related Azaspiro[4.5]decane Systems

Modification Type Starting Material/Scaffold Reagents and Conditions Modified Product Reference
N-Alkylation 1-Oxa-8-azaspiro[4.5]decan-3-one Alkyl halide, Base N-Alkyl-1-oxa-8-azaspiro[4.5]decan-3-one nih.gov
C2-Substitution 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one Not specified 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one nih.gov
C3-Modification 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one Wittig reagent 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane nih.gov

Metal-Catalyzed Oxidative Cyclization in Related Spirocyclic Systems

Metal-catalyzed oxidative cyclization reactions have emerged as powerful tools for the construction of complex molecular architectures, including spirocyclic systems. Palladium and copper catalysts, in particular, have been extensively used for the synthesis of spiro-lactams and related heterocyclic compounds. acs.orgacs.org

Palladium-Catalyzed Oxidative Spirocyclization: Palladium-catalyzed reactions have been successfully employed for the synthesis of spirocyclic compounds. For instance, a palladium-catalyzed decarboxylative cyclopropanation of γ-methylidene-δ-valerolactones has been developed to afford 4-oxaspiro[2.4]heptanes. nih.gov While not a direct synthesis of the 8-oxa-2-azaspiro[4.5]decane system, this methodology demonstrates the utility of palladium catalysis in constructing spirocyclic ethers. In a different approach, a diastereoselective gold and palladium relay catalytic tandem cyclization of enynamides with vinyl benzoxazinanones has been reported to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.netresearchgate.net This reaction proceeds with high yields and diastereoselectivities, showcasing the power of dual catalytic systems in complex spirocycle synthesis. researchgate.netresearchgate.net

Copper-Catalyzed Oxidative Cyclization: Copper catalysts have also proven to be effective in the synthesis of spirocyclic lactams. A copper-catalyzed oxidative cyclization of alkenyl N-propargyl ynamides has been described for the practical synthesis of diverse spirocyclic γ-lactams. acs.org This protocol offers good yields and high selectivity. acs.org Furthermore, a copper-catalyzed γ-C(sp³)–H lactamization of aliphatic amides has been reported, which allows for the synthesis of structurally diverse spiro-, fused-, or bridged-lactams from readily available carboxylic acid precursors. nih.gov The use of an inexpensive copper catalyst makes this reaction highly practical for large-scale synthesis. nih.gov Another notable example is the copper-catalyzed Kinugasa/Michael domino reaction for the desymmetrization of prochiral cyclohexadienones, leading to chiral spirocyclic β-lactams with excellent stereoselectivity. nih.gov

Table 3: Metal-Catalyzed Oxidative Cyclization for the Synthesis of Related Spirocyclic Systems

Catalyst Substrates Product Type Key Features Reference
Palladium(0) γ-Methylidene-δ-valerolactones 4-Oxaspiro[2.4]heptanes Decarboxylative cyclopropanation nih.gov
Gold(I)/Palladium(0) Enynamides and Vinyl benzoxazinanones 2-Oxa-7-azaspiro[4.5]decanes Relay catalytic tandem cyclization researchgate.netresearchgate.net
Copper(I) Alkenyl N-propargyl ynamides Spirocyclic γ-lactams Oxidative cyclization acs.org
Copper(I) Aliphatic amides Spiro-, fused-, or bridged-lactams γ-C(sp³)–H lactamization nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Hydroxy 8 Oxa 2 Azaspiro 4.5 Decan 3 One Analogs

Ligand Design and Optimization Strategies Based on the Spirocyclic Core

The design and optimization of ligands based on the 4-hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one core involve systematic modifications to probe the chemical space around this framework and to enhance interactions with biological targets. Key strategies include the derivatization of the hydroxyl and lactam functionalities, as well as modifications of the spirocyclic rings.

The hydroxyl group at the 4-position is a critical anchor for derivatization. Its potential to act as both a hydrogen bond donor and acceptor can be exploited to achieve specific interactions within a target's binding site. Furthermore, the lactam nitrogen and carbonyl group offer additional points for modification to modulate the electronic and steric properties of the molecule.

In related spirocyclic systems, such as 1-oxa-8-azaspiro[4.5]decanes, systematic modifications have been shown to significantly impact biological activity. For instance, in a series of M1 muscarinic agonists, alterations at various positions of the spirocyclic core led to compounds with preferential affinity for M1 receptors over M2 receptors. nih.gov

Table 1: Key Positions for Modification on the this compound Core

PositionPotential ModificationsRationale
C4-OHAlkylation, Esterification, AcylationModulate hydrogen bonding capacity, lipophilicity, and steric bulk.
N2-HAlkylation, AcylationIntroduce substituents to explore new binding pockets and alter solubility.
C3=OThionation, Methylene (B1212753) substitutionModify hydrogen bonding and electronic properties.
Tetrahydropyran (B127337) RingSubstitution, Ring openingAlter conformational preferences and overall topology.
Pyrrolidinone RingSubstitution at C5Introduce steric bulk to probe binding site topography.

Conformational Analysis and its Impact on Ligand-Target Interactions

The three-dimensional conformation of this compound and its analogs is a crucial determinant of their biological activity. The spirocyclic nature of the core restricts the conformational freedom of the molecule, leading to a more defined orientation of its functional groups.

The stereochemistry at the spirocenter (C5) and at C4 is also of paramount importance. In studies of related 1-oxa-8-azaspiro[4.5]decane derivatives, it was found that the biological activity often resides preferentially in a single enantiomer, highlighting the importance of stereochemistry in ligand-target recognition. nih.gov For example, the absolute configuration of some M1 agonists was determined to be crucial for their activity. nih.gov

Exploration of Chemical Space around the Spirocyclic Framework for Novel Modulators

The exploration of the chemical space around the this compound framework is a key strategy for the discovery of novel modulators with improved potency, selectivity, and pharmacokinetic properties. This involves the synthesis of a diverse library of analogs with variations at different positions of the spirocyclic core.

By systematically altering the substituents on the tetrahydropyran and pyrrolidinone rings, as well as on the nitrogen and hydroxyl groups, researchers can map the structure-activity landscape. This allows for the identification of key structural features that are essential for biological activity and those that can be modified to fine-tune the molecule's properties.

The rigid nature of the spirocyclic core is advantageous in exploring chemical space as it reduces the number of accessible conformations, making the interpretation of SAR data more straightforward. This rigidity can lead to higher binding affinities due to a lower entropic penalty upon binding to a target.

Rational Design of Derivatives for Specific Biological Targets

The rational design of derivatives of this compound for specific biological targets leverages the structural information of both the ligand and the target. Techniques such as computational modeling and structure-based drug design can be employed to predict how modifications to the spirocyclic scaffold will affect binding affinity and selectivity.

For instance, if the target protein has a well-defined binding pocket with specific hydrogen bond donors and acceptors, the 4-hydroxy group can be strategically positioned to form favorable interactions. Similarly, hydrophobic pockets in the target can be targeted by adding lipophilic substituents to the spirocyclic framework. In silico simulations can predict the binding modes of designed analogs and help prioritize their synthesis and biological evaluation. ontosight.ai

Studies on related spirocyclic compounds have demonstrated the successful application of rational design principles. For example, the design of 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands was guided by the known pharmacophore for this target. researchgate.net Similarly, the development of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as mitochondrial permeability transition pore inhibitors was aided by modeling studies to understand the structure-activity relationships.

Mechanistic Investigations of Biological Activity of 4 Hydroxy 8 Oxa 2 Azaspiro 4.5 Decan 3 One and Its Derivatives

Elucidation of Molecular Mechanisms in Cellular and Biochemical Systems

The biological effects of 4-hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one and its derivatives are rooted in their specific interactions with key proteins and signaling pathways. Research has highlighted their potential as modulators of protein-tyrosine phosphatases, Vanin-1, and muscarinic receptors.

Protein-tyrosine phosphatases (PTPs) are crucial signaling enzymes that regulate a wide array of cellular processes, and their malfunction is linked to several human diseases. nih.govebi.ac.uk The non-receptor protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a key regulator in cellular signaling, including the MAPK pathway. nih.govnih.gov Hyperactivation of SHP2 is associated with various developmental disorders and cancers, making it a significant therapeutic target. nih.gov

Derivatives of the 2-oxa-8-azaspiro[4.5]decane scaffold have been identified as potent allosteric inhibitors of SHP2. nih.govnih.gov One such derivative, 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govnih.govconsensus.apptriazin-4(3H)-one, has been characterized through structure-based design. nih.govnih.gov This compound binds to an allosteric pocket of SHP2, stabilizing the enzyme in an auto-inhibited conformation. nih.gov

A patent for a similar series of compounds, including 6-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichloro-4-((1-methyl-1H-pyrazol-3-yl)oxy)phenyl)-2,5-dimethylpyrimidin-4(3H)-one, also describes their utility as SHP2 inhibitors for the treatment of cancer and other PTP-mediated diseases. google.com This particular compound demonstrated an IC50 of 3 nM in a PTPN11-E76K mutant enzyme inhibition assay. google.com

The table below summarizes the inhibitory activity of a representative derivative.

Compound NameTargetActivity (IC50)Assay Condition
6-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichloro-4-((1-methyl-1H-pyrazol-3-yl)oxy)phenyl)-2,5-dimethylpyrimidin-4(3H)-onePTPN11 (E76K)3 nMEnzyme Inhibition Assay google.com

Currently, there is no publicly available research detailing the direct interaction or modulation of Vanin-1 activity by this compound or its close derivatives. Further investigation is required to determine if this class of compounds has any effect on this particular enzyme.

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G protein-coupled receptors that play a significant role in the central nervous system. mdpi.com Derivatives of the 1-oxa-8-azaspiro[4.5]decane and 1-oxa-2,8-diazaspiro[4.5]decane skeletons have been synthesized and evaluated as M1 muscarinic agonists. nih.govnih.gov

One derivative, 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one, demonstrated high affinity for both M1 and M2 receptors. nih.gov Another compound, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (a derivative known as YM954), was found to inhibit [3H]pirenzepine binding to cerebral cortical membranes, indicating M1 agonistic activity. nih.govconsensus.appcapes.gov.br Systematic modifications of these structures led to compounds with preferential affinity for M1 over M2 receptors. nih.gov For instance, altering the methyl group at the N2 position of 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one increased selectivity for M1 receptors, although it resulted in a loss of M1 agonistic activity. nih.gov

The table below presents binding affinities for selected derivatives.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one nih.govM1High
M2High
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one nih.govM1Preferential
M2Lower

The interaction of these spirocyclic compounds with their molecular targets has direct consequences on cellular signaling. As allosteric inhibitors of SHP2, derivatives of this compound can modulate signaling pathways regulated by this phosphatase. nih.govnih.gov SHP2 is a critical component of the MAPK signaling pathway, and its inhibition can affect cell proliferation, survival, differentiation, and migration. nih.gov Furthermore, SHP2 is involved in the immune-inhibitory PD-L1/PD-1 pathway, suggesting that its inhibitors could have applications in immuno-oncology. nih.govnih.gov

In the context of muscarinic receptor agonism, derivatives such as 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one and 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one have been shown to stimulate phosphoinositide hydrolysis in rat hippocampal slices. nih.govnih.gov This indicates a partial agonistic activity at M1 muscarinic receptors, thereby activating downstream signaling cascades associated with this receptor. nih.govnih.gov

Insights from Molecular Docking and Molecular Dynamics Simulations of Compound-Target Complexes

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, provide valuable insights into the binding modes and dynamics of ligand-receptor interactions at an atomic level. mdpi.com

For the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govnih.govconsensus.apptriazin-4(3H)-one, co-crystal structures with SHP2 have been determined. nih.govnih.gov These structural studies reveal that the compound binds to the allosteric binding pocket of SHP2. nih.gov Comparison with a less active analog showed that the more potent compound forms a greater number of polar contacts with the protein. nih.govnih.gov This detailed structural information provides a rationale for its inhibitory activity and serves as a guide for the design of new, potentially more effective SHP2 allosteric inhibitors. nih.gov While specific molecular dynamics simulations for this exact compound are not detailed in the available literature, the crystallographic data provides a strong foundation for such computational studies to explore the dynamic stability of the inhibitor-protein complex. mdpi.com

Research into Biological Activities and Potential Applications of 4 Hydroxy 8 Oxa 2 Azaspiro 4.5 Decan 3 One Derivatives

Antimicrobial Research Potential of Related Spirocycles

Spirocyclic compounds are recognized for their diverse biological activities, including their potential to combat microbial infections. The structural complexity and synthetic accessibility of these compounds make them attractive scaffolds for the development of new antimicrobial drugs, an urgent need given the rise of drug-resistant pathogens.

Studies on Antibacterial Activity

Several studies have highlighted the potential of spirocyclic compounds as antibacterial agents. For instance, novel functionally substituted monocyclic and spirocyclic cyclohexane (B81311) derivatives have demonstrated notable antimicrobial properties. mdpi.com These compounds generally show greater activity against Gram-negative bacteria compared to Gram-positive bacteria. mdpi.com

In one study, a series of spiro-4H-pyran derivatives were synthesized and evaluated for their activity against several bacterial species. nih.gov One of the derivatives, a cytosine derivative of spiroaminopyran, was particularly effective against clinical isolates of both Staphylococcus aureus and Streptococcus pyogenes, with Minimum Inhibitory Concentration (MIC) values of 32 and 64 µg/mL, respectively. nih.gov Another study on spiro-oxindole derivatives found significant activity against Staphylococcus aureus and Escherichia coli, with some compounds showing MIC values as low as 20 µg/mL. researchgate.net

Spirocyclic Compound ClassBacterial StrainActivity (MIC in µg/mL)Reference
Spiroaminopyran derivative (5d)Staphylococcus aureus (clinical isolate)32 nih.gov
Spiroaminopyran derivative (5d)Streptococcus pyogenes (clinical isolate)64 nih.gov
3'-[(4-fluorophenyl)carbonyl]-4'-phenylspiro[indole-3,2'-pyrrolidin]-2(1H)-one (3a)Staphylococcus aureus20 researchgate.net
4'-(4-chlorophenyl)-3'-[(4-fluorophenyl)carbonyl]-5'-(2-methylpropyl)spiro[indole-3,2'-pyrrolidin]-2(1H)-one (3g)Staphylococcus aureus20 researchgate.net
3'-[(4-fluorophenyl)carbonyl]-5'-(2-methylpropyl)-4'-(phenyl)spiro[indole-3,2'-pyrrolidin]-2(1H)-one (3f)Escherichia coli20 researchgate.net

Investigations into Antifungal Activity

The exploration of spirocycles has also extended to their potential as antifungal agents. A new class of spiro pyrrolidines, including dispiro[oxindole-cyclohexanone]pyrrolidines, were screened for their activity against four dermatophytic fungi and were found to possess antifungal properties. nih.gov Similarly, research on spiro-oxindole derivatives revealed that some compounds exhibited significant antifungal activity against species such as Aspergillus niger and Candida albicans, with zones of inhibition comparable to the standard drug fluconazole. researchgate.net

Further studies on monocyclic and spirocyclic cyclohexane derivatives showed weak to moderate antifungal activity. mdpi.com For example, while Candida pelliculosa was resistant, Candida tropicalis and Candida pseudotropicalis showed sensitivity at a concentration of 0.3%. mdpi.com

Spirocyclic Compound ClassFungal StrainObserved ActivityReference
Spiro PyrrolidinesDermatophytic FungiAntifungal activity observed nih.gov
Spiro-oxindole derivativesAspergillus niger, Candida albicansActivity comparable to fluconazole researchgate.net
Spirocyclic cyclohexane derivativeCandida tropicalisSensitive at 0.3% concentration mdpi.com
Spirocyclic cyclohexane derivativeCandida pseudotropicalisSensitive at 0.3% concentration mdpi.com

Antitubercular Activity Research

The emergence of multidrug-resistant tuberculosis has created an urgent need for novel therapeutics, and spirocyclic compounds have emerged as a promising area of research. nih.govtandfonline.com Both naturally occurring and synthetic spiro compounds have demonstrated activity against Mycobacterium tuberculosis. tandfonline.com

A series of indole-fused spirochromene hybrids were synthesized and screened for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Many of these compounds showed promising activity, with MICs ranging from 1.56 to 6.25 μg/mL. nih.gov Compound 7l was identified as the most potent, with an MIC of 1.56 μg/mL and a favorable safety profile. nih.gov In another study, novel spiro-isatin derivatives showed 99% inhibition against the H37Rv strain, with the most potent analogs having an MIC of 25 µg/mL. tandfonline.com Research on a family of spirocycles, termed "Spiros," also identified compounds with potent inhibitory activity against the virulent H37Rv strain, with some novel analogues showing comparable potency to those initially developed by GlaxoSmithKline. plos.org

Spirocyclic Compound ClassMycobacterium StrainActivity (MIC)Reference
Indole-fused spirochromene (7l)M. tuberculosis H37Rv1.56 µg/mL nih.gov
Indole-fused spirochromenes (general)M. tuberculosis H37Rv1.56-6.25 µg/mL nih.gov
Spiro-isatin derivatives (92a, 92d)M. tuberculosis H37Rv25 µg/mL tandfonline.com
Spiro-pyrrolidinone derivativesM. tuberculosisActive against MDR- and XDR-tuberculosis tandfonline.com
"Spiros" analogue (Compound 14)M. tuberculosis H37RvIC50 < 10 µM plos.org

Antitumor and Anticancer Research in Spirocyclic Compounds

Spirocyclic structures are recognized as privileged scaffolds in the design of anticancer agents due to their ability to interact with various biological targets implicated in cancer progression.

Investigation of PTPN11 (SHP2) Inhibition for Cancer Research

The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a crucial regulator in signal transduction pathways that control cell proliferation and survival, such as the RAS/MAPK pathway. nih.govaacrjournals.org SHP2 has been identified as an oncogene in various human cancers, and its inhibition is a key strategy in the development of new cancer therapies. nih.govresearchgate.net The development of small-molecule inhibitors targeting SHP2 is an active area of research. mdpi.com

While many SHP2 inhibitors target the catalytic site, recent discoveries of allosteric inhibitors have provided a new avenue for selectively targeting the enzyme. researchgate.net Research has led to the identification of compounds that act as SHP2 inhibitors and exhibit anti-proliferative activity in cancer cell lines. mdpi.com For example, a study identified three compounds (13030, 24198, and 57774) as SHP2 inhibitors with IC50 values in the micromolar range and significant selectivity over the related enzyme SHP1. mdpi.com These findings underscore the potential for discovering novel spirocyclic compounds that can effectively inhibit SHP2 and, consequently, cancer cell growth.

Studies on Cancer Cell Line Growth Modulation

A significant body of research has demonstrated the ability of various spirocyclic compounds to inhibit the growth of and induce apoptosis in a range of cancer cell lines.

One study investigated the effects of spiro-pyrrolopyridazine (SPP) derivatives on breast (MCF-7), lung (H69AR), and prostate (PC-3) cancer cells. nih.gov Several SPP derivatives showed strong cytotoxic effects, with IC50 values ranging from 2.31 to 140 μM. nih.gov Notably, compound SPP10 was highly effective against MCF-7 cells with an IC50 of 2.31 ± 0.3 μM and showed selective cytotoxicity against cancer cells compared to non-tumorigenic cells. nih.gov

Another investigation into spiro-bisheterocycles containing a hydantoin (B18101) moiety found that certain compounds significantly reduced the proliferation of MCF-7 and MDA-MB-231 breast cancer cells in a dose-dependent manner. nih.gov Specifically, spiro[hydantoin-isoxazole] and spiro[hydantoin-oxazepine] were effective against both cell lines. nih.gov Furthermore, newly synthesized spiro compounds were screened for their in vitro antiproliferative activities against human colon carcinoma (HCT116), prostate carcinoma (PC3), promyelocytic leukemia (HL60), and astrocytoma (SNB19) cell lines. mdpi.com One spiro compound, 1c, inhibited all four cell lines, with its lowest IC50 value of 49.72 µM against HL60 cells. mdpi.com

Spirocyclic CompoundCancer Cell LineActivity (IC50 in µM)Reference
SPP10 (spiro-pyrrolopyridazine)MCF-7 (Breast)2.31 ± 0.3 nih.gov
SPP10 (spiro-pyrrolopyridazine)H69AR (Lung)3.16 ± 0.8 nih.gov
SPP10 (spiro-pyrrolopyridazine)PC-3 (Prostate)4.2 ± 0.2 nih.gov
Spiro compound 1cHL60 (Leukemia)49.72 mdpi.com
Spiro compound 1cHCT116 (Colon)52.81 mdpi.com
Spiro compound 1cPC3 (Prostate)74.40 mdpi.com
Spiro compound 1cSNB19 (Astrocytoma)101 mdpi.com

Anti-inflammatory and Analgesic Research Potential

The investigation into spirocyclic compounds for anti-inflammatory purposes is an active area of research. nih.govacs.org These rigid structures are valuable for designing selective inhibitors that can fit precisely into the binding sites of inflammatory targets.

Studies on Vanin-1 Inhibition in Inflammatory Models

Vanin-1 (VNN1) is a cell-surface enzyme with pantetheinase activity, which hydrolyzes pantetheine (B1680023) to produce pantothenic acid (vitamin B5) and the aminothiol (B82208) cysteamine. frontiersin.orgnih.gov The Vanin-1-cysteamine pathway is implicated in processes of oxidative stress and inflammation. frontiersin.org Consequently, Vanin-1 has emerged as a promising therapeutic target for inflammatory conditions, including inflammatory bowel disease (IBD). nih.gov

Research into specific Vanin-1 inhibitors has identified several classes of compounds. frontiersin.org While direct studies on 4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one derivatives as Vanin-1 inhibitors are not prominent in the current literature, the field is dominated by other heterocyclic structures. For instance, pyrimidine (B1678525) carboxamides and thiazole (B1198619) carboxamides have been successfully developed as potent and competitive inhibitors of Vanin-1. nih.govacs.org These efforts have led to compounds that demonstrate significant anti-inflammatory and antioxidant effects in animal models of colitis. nih.gov The exploration of diverse scaffolds, including spirocyclic systems, remains a potential avenue for discovering novel Vanin-1 inhibitors with unique pharmacological profiles. For example, one study noted the anti-inflammatory effects of a spirocyclopiperazinium compound, which were found to be mediated through the activation of nicotinic and muscarinic receptors. nih.gov

Neurological Research Applications of Spirocyclic Azaspirodecane Analogs

The rigid conformational properties of azaspirodecane analogs make them ideal candidates for targeting complex receptors in the central nervous system.

Research into Calcium Uptake Inhibition

While extensive research on this compound derivatives specifically as calcium uptake inhibitors is limited, other spirocyclic compounds have been investigated for their effects on calcium channels. For example, a series of spiro-piperidine azetidines and azetidinones were evaluated as blockers of T-type calcium channels (Ca(V)3.2), a target for treating inflammatory and neuropathic pain. nih.gov In a separate study, Azaspiracid-4, a marine toxin with a spiro structure, was identified as a novel inhibitor of store-operated plasma membrane Ca2+ channels in human lymphocytes. nih.gov These studies highlight the potential for spirocyclic scaffolds to modulate calcium signaling, though this specific application for azaspirodecane analogs requires further investigation.

Studies on Antihypoxic and Antianoxic Properties

The capacity of a compound to protect against the damaging effects of oxygen deprivation (hypoxia or anoxia) is a significant area of pharmacological research. While direct studies detailing the antihypoxic properties of this compound derivatives are not widely available, research into other heterocyclic compounds has shown promise. For instance, derivatives of 1,2-dihydro-3H-1,4-benzodiazepin-2-one have demonstrated clearly pronounced antihypoxic effects in mouse models. researchgate.net The general search for organic compounds with antihypoxic properties is an ongoing effort in pharmacology, aiming to identify substances that can enhance the body's resistance to hypoxia. deepdyve.com

Exploration as Muscarinic Agonists/Antagonists

A significant area of investigation for azaspirodecane analogs has been their activity at muscarinic acetylcholine (B1216132) receptors, particularly the M1 subtype, which is a key target for the symptomatic treatment of dementia in Alzheimer's disease. nih.gov Researchers have synthesized and evaluated series of related compounds, such as 1-oxa-8-azaspiro[4.5]decanes and 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, to understand their structure-activity relationships. nih.govnih.gov

One key compound, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, exhibited potent activity but lacked selectivity between M1 and M2 receptors. nih.gov Systematic modifications of this scaffold led to the discovery of derivatives with improved profiles. For example, replacing a methyl group with an ethyl group at the 2-position or introducing a methylene (B1212753) at the 3-position resulted in compounds with preferential affinity for M1 over M2 receptors. nih.gov These analogs also showed a desirable separation between their potent antiamnesic (memory-enhancing) activity and cholinergic side effects like hypothermia. nih.gov

Further studies on 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones showed that 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one had high affinity for both M1 and M2 receptors and demonstrated antiamnesic activity in rats. nih.gov This compound was also found to be a partial agonist at M1 receptors. nih.gov However, altering the alkyl group at the N2 position, while increasing M1 selectivity, led to a loss of agonist and antiamnesic activity. nih.gov

The table below summarizes the findings for several key analogs.

Compound NameReceptor AffinityIn Vivo Activity
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one Potent M1/M2 affinity, no selectivity. nih.govPotent antiamnesic activity, but also induces hypothermia. nih.gov
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one Preferential affinity for M1 over M2 receptors. nih.govPotent antiamnesic activity with reduced hypothermia induction. nih.gov
2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane Preferential affinity for M1 over M2 receptors. nih.govPotent antiamnesic activity with reduced hypothermia induction. nih.gov
2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one High affinity for both M1 and M2 receptors. nih.govShowed antiamnesic activity (0.1 mg/kg) and induced hypothermia (3 mg/kg). nih.gov

Role as Chiral Ligands and Molecular Probes in Chemical Research

The stereochemistry of spirocyclic compounds is crucial to their biological activity. Research into azaspirodecane analogs as muscarinic agonists involved the separation of enantiomers (optical isomers) to determine which form was more active. nih.gov For instance, the M1 agonist activity of 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was found to reside preferentially in their (-)-isomers. nih.gov The absolute configuration of (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was determined to be 'S' by X-ray crystallography. nih.gov This detailed stereochemical analysis underscores the potential of these compounds to serve as chiral building blocks or ligands in further chemical synthesis.

Furthermore, the 1-oxa-8-azaspiro[4.5]decane scaffold has been successfully utilized to develop molecular probes for imaging specific receptors in the brain. researchgate.netnih.gov A series of these derivatives were designed, synthesized, and evaluated as selective ligands for sigma-1 (σ1) receptors, which are implicated in various neurological functions and diseases. nih.gov

Several of these ligands exhibited high, nanomolar affinity for σ1 receptors with moderate selectivity over σ2 receptors. nih.gov A promising compound was radiolabeled with fluorine-18 (B77423) ([¹⁸F]) to create a positron emission tomography (PET) radioligand. nih.gov Biodistribution studies in mice showed that the radiolabeled spirocyclic compound had high initial uptake in the brain. nih.gov Furthermore, its accumulation in σ1 receptor-rich areas could be significantly reduced by pretreatment with a known σ1 receptor agonist, confirming specific binding. nih.gov These findings suggest that 1-oxa-8-azaspiro[4.5]decane derivatives are valuable scaffolds for developing PET imaging agents to study σ1 receptors in the brain. researchgate.netnih.gov

Compound ClassApplicationKey Findings
1-Oxa-8-azaspiro[4.5]decane derivatives Chiral ScaffoldsM1 agonist activity is stereospecific, residing in the (-)-isomers. nih.gov
1-Oxa-8-azaspiro[4.5]decane derivatives Molecular Probes (PET Ligands)Show high affinity and selectivity for σ1 receptors; [¹⁸F]-labeled analogs show specific brain uptake. nih.gov

Applications in Specialty Chemical Synthesis as Multifunctional Intermediates

The 8-oxa-2-azaspiro[4.5]decane core, particularly functionalized derivatives like this compound, serves as a valuable and versatile building block in organic synthesis. researchgate.net Its rigid spirocyclic framework is an attractive starting point for constructing more complex molecules, especially those with therapeutic potential. The presence of a lactam, a hydroxyl group, and a tetrahydropyran (B127337) ring within one compact structure allows for a variety of chemical transformations, making it a multifunctional intermediate. rsc.org

Research has demonstrated that related oxa-azaspiro[4.5]decane derivatives are effective precursors in sophisticated catalytic reactions. For instance, they can be utilized in diastereoselective gold/palladium relay catalytic tandem cyclizations to produce other complex dearomatized spiro-systems under mild conditions. researchgate.net This highlights their utility in creating stereochemically defined molecules, which is crucial in drug discovery.

Furthermore, the inherent reactivity of the scaffold can be harnessed to build other heterocyclic systems. Methodologies have been developed where similar spirocyclic structures facilitate the synthesis of polycyclic furans and pyrroles through Diels-Alder reactions. researchgate.net This transformation underscores the role of the spiro compound as a linchpin, enabling the assembly of intricate molecular architectures that would be challenging to produce through other means. The development of convenient synthetic routes to the core 8-oxa-2-azaspiro[4.5]decane structure from readily available commercial reagents further enhances its appeal as an accessible and powerful intermediate for specialty synthesis. researchgate.net

Table 1: Synthetic Utility of Oxa-azaspiro[4.5]decane Derivatives

Application Reaction Type Resulting Structures Significance
Precursor for Complex Molecules Tandem Cyclization Dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives Access to stereochemically rich spiro-systems. researchgate.net
Heterocycle Synthesis Diels-Alder Reaction Polycyclic furans and pyrroles Serves as a key intermediate for diverse heterocyclic libraries. researchgate.net

Development as Building Blocks for Advanced Materials Research

While the primary focus of research on this compound derivatives has been on their biological applications, their unique structural features suggest significant potential as building blocks for advanced materials. The spiro-γ-lactam moiety is of particular interest in polymer chemistry. rsc.org Lactams are well-known monomers for ring-opening polymerization (ROP), a versatile method for synthesizing polyamides. rsc.orgmdpi.com The most famous example of this is the production of Nylon 6 from caprolactam.

Theoretically, this compound and its analogues could be used as monomers in ROP to create novel polyamides. The polymerization would proceed via the opening of the five-membered lactam ring, incorporating the rigid spirocyclic structure as a recurring unit in the polymer backbone. This could impart unique properties to the resulting material compared to conventional polyamides derived from linear monomers.

The spirocyclic nature of the monomer would disrupt the regular packing of polymer chains that is characteristic of materials like Nylon. researchgate.netresearchgate.net This could lead to polymers with higher glass transition temperatures, increased amorphous content, and enhanced solubility in organic solvents. Furthermore, the pendant tetrahydropyran and hydroxyl groups would introduce functionality along the polymer chain, creating sites for cross-linking or for grafting other molecules to tailor the material's surface properties. This inherent functionality makes these compounds promising candidates for creating specialty polymers for applications in fields such as biomedical devices, separation membranes, or high-performance engineering plastics. Although this area is currently underexplored, the fundamental chemistry of lactams and the desirable properties of spirocyclic structures provide a strong rationale for their future investigation in materials science. rsc.orgresearchgate.net

Table 2: Potential Properties of Polyamides Derived from Spirocyclic Lactam Monomers

Feature of Monomer Potential Property in Polymer Rationale
Rigid Spirocyclic Core Higher Thermal Stability (Tg) The bulky, non-planar structure restricts chain mobility. researchgate.net
3D Structure Increased Amorphous Nature The spiro center disrupts the crystalline packing of polymer chains. researchgate.net
Lactam Ring Polymerizability Enables synthesis via anionic ring-opening polymerization (AROP). mdpi.com

Computational and Theoretical Chemistry Studies of 4 Hydroxy 8 Oxa 2 Azaspiro 4.5 Decan 3 One Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

No dedicated Density Functional Theory (DFT) studies or other quantum chemical calculations for 4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one have been identified in a thorough search of scientific literature. Such studies would be valuable for determining the molecule's electronic structure, optimized geometry, vibrational frequencies, and other electronic properties.

Molecular Modeling and Simulation Approaches

Specific molecular modeling and simulation studies for this compound are not available in the current body of scientific literature.

Molecular Docking for Ligand-Protein Interaction Prediction

There are no published molecular docking studies that specifically investigate the interaction of this compound with any protein targets. Such research would be instrumental in predicting its potential biological activity and mechanism of action.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

A search for molecular dynamics (MD) simulations focused on this compound yielded no specific results. MD simulations would provide insight into the conformational landscape, stability of different conformers, and the dynamic behavior of the molecule in various environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Spirocyclic Derivatives

While Quantitative Structure-Activity Relationship (QSAR) models have been developed for various classes of spirocyclic compounds to correlate their chemical structures with biological activities, no QSAR studies that include this compound as part of the dataset have been found.

Prediction of Conformational Preferences and Stereochemical Effects in Spirocyclic Ring Systems

There is no specific research available that predicts the conformational preferences and stereochemical effects of the this compound ring system. While general principles of stereochemistry in spirocycles are understood, a detailed analysis of this particular compound, potentially supported by X-ray crystallography or advanced NMR techniques, has not been reported. mdpi.com

Article Generation Not Possible Due to Lack of Specific Data

Following a comprehensive search for scholarly articles and data, it is not possible to generate the requested article on "Advanced Analytical Methodologies for Research Characterization and Quantification of this compound."

The core reason for this is the absence of specific, published scientific literature containing the detailed analytical data required to populate the outlined sections. The instructions demand a thorough and scientifically accurate article based on diverse sources, including detailed research findings and data tables for techniques such as NMR, IR, Mass Spectrometry, HPLC, and UPLC, focused solely on the compound "this compound."

2-Azaspiro[4.5]decan-3-one : A well-documented impurity of Gabapentin, for which extensive NMR and HPLC data are available nih.govnih.govnih.govresearchgate.netsemanticscholar.org.

8-oxa-2-azaspiro[4.5]decane and 8-oxa-2-azaspiro[4.5]decan-3-one : Synthesis and basic properties are described, but detailed analytical characterization is not provided in the search results researchgate.netuni.lusigmaaldrich.com.

1-oxa-8-azaspiro[4.5]decanes : These analogues have been synthesized and studied, but the analytical data is for a different regioisomer nih.govnih.gov.

2-hydroxy-2-azaspiro[4.5]decan-3-one : Mentioned as a reference material, but its analytical data is not detailed in the search results veeprho.com.

Generating an article based on these related compounds would violate the strict and explicit instruction to focus "solely on the chemical Compound 'this compound'" and not to "introduce any information, examples, or discussions that fall outside the explicit scope." Extrapolating data from different molecules would be scientifically inaccurate and misleading.

Therefore, to uphold the principles of scientific accuracy and strict adherence to the provided instructions, the article cannot be created. The necessary detailed research findings and specific data for "this compound" are not available in the public domain based on the conducted searches.

Advanced Analytical Methodologies for Research Characterization and Quantification of 4 Hydroxy 8 Oxa 2 Azaspiro 4.5 Decan 3 One

Chromatographic Techniques for Purity Assessment and Separation

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying components of a mixture. However, direct analysis of 4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one by GC-MS is challenging due to its low volatility, a consequence of the polar hydroxyl (-OH) and lactam (amide) functional groups which promote strong intermolecular hydrogen bonding. To overcome this limitation, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. youtube.comjfda-online.comgcms.cz

A common and effective derivatization strategy for compounds containing hydroxyl and amine/amide groups is silylation. youtube.comgcms.cz This process replaces the active hydrogen atoms in these functional groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting TMS-ether derivative of this compound exhibits significantly increased volatility.

Once injected into the gas chromatograph, the derivatized compound is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated derivative then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification and structural confirmation. The mass-to-charge ratios of the parent ion and its characteristic fragments are used to confirm the molecular weight and structural features of the derivatized analyte.

Table 1: Illustrative GC-MS Data for a TMS-Derivatized Analyte
ParameterValue/ObservationSignificance
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Forms a volatile trimethylsilyl (TMS) ether.
GC Column DB-5ms (or equivalent)Standard non-polar column suitable for a wide range of analytes.
Retention Time (RT) (Hypothetical) 12.5 minTime taken for the analyte to pass through the GC column; used for identification.
Molecular Ion (M+) (Hypothetical) m/z 259Corresponds to the mass of the TMS-derivatized molecule, confirming successful derivatization.
Key Mass Fragments (Hypothetical) m/z 244, 147, 73Characteristic fragments from the breakdown of the molecule; used for structural confirmation.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. springernature.comnih.govmdpi.com This technique is unparalleled in its ability to establish the absolute configuration of chiral centers, providing unambiguous assignment of (R) or (S) stereochemistry. nih.govresearchgate.net For a molecule like this compound, which contains a stereogenic spirocyclic center, obtaining its absolute configuration is critical for understanding its biological activity.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed, revealing the exact spatial coordinates of each atom.

This analysis provides a wealth of structural information, including bond lengths, bond angles, and torsional angles. Furthermore, it elucidates the solid-state packing of the molecules in the crystal lattice and reveals intermolecular interactions such as hydrogen bonding, which are crucial for understanding the physical properties of the compound. While crystallographic data for this compound is not publicly available, the data from structurally related spirocyclic compounds illustrates the detailed nature of the results obtained from such an analysis. acs.orgacs.org

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Spirocyclic Compound
ParameterExample ValueDescription
Chemical Formula C₁₈H₂₅N₃O₂The elemental composition of the molecule in the crystal.
Crystal System MonoclinicThe basic shape of the unit cell.
Space Group P2₁The set of symmetry operations for the unit cell.
a (Å) 10.123Length of the 'a' axis of the unit cell.
b (Å) 15.456Length of the 'b' axis of the unit cell.
c (Å) 11.789Length of the 'c' axis of the unit cell.
β (°) 98.54Angle of the 'β' axis of the unit cell.
Volume (ų) 1823.4The volume of a single unit cell.
Z 4The number of molecules per unit cell.
Flack Parameter 0.02(3)A critical value used to confirm the absolute configuration; a value near zero indicates the correct assignment.

Note: Data presented is illustrative and based on typical values for organic spirocyclic molecules.

Quantitative Nuclear Magnetic Resonance (qNMR) for Research Sample Purity and Impurity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio method for accurately determining the purity of chemical compounds without the need for an identical reference standard of the analyte. jst.go.jpacanthusresearch.comusp.org The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. emerypharma.com This makes it an ideal tool for the precise purity assessment of research samples like this compound.

The method involves accurately weighing the analyte and a high-purity, stable internal standard into an NMR tube. acs.org The internal standard must have at least one signal that is well-resolved from any signals of the analyte or impurities. Both substances are dissolved in a deuterated solvent, and a ¹H NMR spectrum is acquired under specific, optimized conditions to ensure a quantitative response (e.g., a long relaxation delay).

The purity of the analyte is calculated by comparing the integral of a characteristic, isolated signal from the analyte with the integral of a known signal from the internal standard. acanthusresearch.com By knowing the exact masses of both the analyte and the standard, their molecular weights, and the number of protons corresponding to each integrated signal, a precise mass fraction purity can be determined. acs.org The validation of a qNMR method typically involves assessing parameters such as specificity, linearity, accuracy, and precision to ensure the results are reliable. sigmaaldrich.comnih.gov

Table 3: Validation Parameters for a Typical qNMR Purity Assay
Validation ParameterTypical Acceptance CriteriaPurpose
Specificity Analyte and standard signals are baseline resolved.Ensures that the signals being integrated are free from interference.
Linearity (R²) > 0.999Confirms a proportional response across a range of concentrations.
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the experimental value to the true value.
Precision (RSD) ≤ 2.0%Demonstrates the reproducibility of the measurement.
Limit of Quantification (LOQ) Signal-to-Noise > 10The lowest concentration that can be reliably quantified.

Emerging Research Directions and Future Perspectives for 4 Hydroxy 8 Oxa 2 Azaspiro 4.5 Decan 3 One Research

Integration of Artificial Intelligence and Machine Learning in Spirocycle Design and Discovery

Future research could leverage AI and machine learning to predict the potential biological activities and physicochemical properties of 4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one and its derivatives. Algorithms could be trained on existing spirocycle datasets to generate hypotheses about its structure-activity relationships (SAR), guiding the synthesis of analogues with optimized properties for specific biological targets.

Novel and Sustainable Synthetic Strategies for Spiroheterocycles

While the synthesis of this compound is established, future work could focus on developing more sustainable and efficient synthetic routes. This could involve exploring biocatalytic methods, continuous flow chemistry, or employing green chemistry principles to reduce waste and energy consumption. Such advancements would be crucial for producing the compound and its derivatives on a larger scale for further study.

Expansion into New Biological Target Classes and Therapeutic Areas (Pre-clinical Research)

The core structure of this compound could be used as a scaffold in preclinical research. High-throughput screening campaigns could assess its activity against a wide range of biological targets, such as kinases, proteases, or G-protein coupled receptors. Any identified "hits" would warrant further investigation into their mechanism of action and potential therapeutic relevance in areas like oncology, infectious diseases, or neuroscience.

Development of Advanced Functional Materials Incorporating Spirocyclic Components

The rigid, three-dimensional structure of spirocycles is advantageous in materials science. Future studies could investigate the incorporation of this compound into polymers or organic frameworks. The goal would be to create novel materials with unique optical, electronic, or mechanical properties for potential applications in fields such as organic electronics or sensor technology.

Multidisciplinary Approaches in Spiroheterocyclic Chemistry Research

A comprehensive understanding of this compound would necessitate a multidisciplinary approach. This would involve collaboration between synthetic chemists, computational modelers, pharmacologists, and materials scientists to fully characterize the compound's chemical, biological, and physical properties and to explore its full potential across various scientific fields.

Q & A

What are the common synthetic routes for 4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one and its derivatives?

Basic
The synthesis of spirocyclic compounds like this compound often involves cyclization reactions. A representative method includes Knoevenagel condensation followed by Michael addition, catalytic hydrogenation, and hydrolysis . For derivatives, substituents are introduced via alkylation or acylation of the parent scaffold. High-performance liquid chromatography (HPLC) is critical for purity assessment, especially when synthesizing reference standards for pharmaceutical impurities .

Advanced
Optimizing yields for spirocyclic derivatives requires addressing steric hindrance and regioselectivity. For example, microwave-assisted synthesis can enhance reaction efficiency and reduce side products in heterocyclic systems . Computational modeling (e.g., DFT calculations) aids in predicting reaction pathways and stabilizing transition states. Contradictions in reported yields may arise from solvent polarity effects or catalyst choice, necessitating systematic parameter screening .

How is X-ray crystallography applied to resolve the structure of spirocyclic compounds?

Basic
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining spirocyclic structures. Programs like SHELXL refine atomic coordinates and thermal displacement parameters, while ORTEP-3 visualizes molecular geometry and hydrogen-bonding networks . For example, paired O–H⋯N hydrogen bonds in related compounds form centrosymmetric dimers, stabilizing crystal packing .

Advanced
Challenges include handling twinned crystals or low-resolution data. SHELXD and SHELXE are robust for experimental phasing in such cases . Discrepancies in bond lengths (e.g., C–C variations >0.02 Å) may indicate dynamic disorder, requiring alternative refinement strategies like split-site modeling. Cross-validation with spectroscopic data (NMR, IR) resolves ambiguities .

What biological targets are associated with spirocyclic lactams, and how are they validated?

Basic
Spirocyclic lactams like 8-Methyl-2,8-diazaspiro[4.5]decan-3-one inhibit Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis. Validation involves kinase activity assays (IC50 determination) and cellular models (e.g., U937 lymphoma cells) to assess anti-necroptotic effects .

Advanced
Confirming target engagement requires CRISPR/Cas9-mediated RIPK1 knockout controls and biophysical techniques (SPR, ITC) to quantify binding affinity. Discrepancies between in vitro and cellular IC50 values may reflect permeability limitations, addressed via prodrug strategies or structural analogs .

How do analytical methods ensure compound purity and consistency in research?

Basic
HPLC with UV/Vis or MS detection is standard for quantifying impurities. For example, 2-Azaspiro[4.5]decan-3-one is monitored as a gabapentin impurity using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced
Method development must resolve co-eluting peaks from stereoisomers or degradation products. Hydrophilic interaction chromatography (HILIC) improves retention for polar derivatives. Stability-indicating assays under stress conditions (heat, pH) validate specificity .

How do structural modifications influence spirocyclic compound activity?

Basic
Substituent effects are probed via SAR studies. For instance, replacing the methyl group in 8-Methyl-2,8-diazaspiro[4.5]decan-3-one with phenyl or benzyl groups alters RIPK1 binding affinity due to steric and electronic changes .

Advanced
Free-energy perturbation (FEP) simulations predict binding thermodynamics for virtual analogs. Comparing spiro[4.5] vs. spiro[5.5] systems reveals ring strain impacts on conformational flexibility and target interactions .

How are stability and degradation profiles assessed in preclinical studies?

Basic
Accelerated stability testing (40°C/75% RH) over 1–3 months identifies degradation pathways (hydrolysis, oxidation). LC-MS characterizes degradation products, while Arrhenius plots extrapolate shelf-life .

Advanced
Isotope-labeling (e.g., ¹⁴C) tracks metabolic pathways in vitro. For hygroscopic compounds, dynamic vapor sorption (DVS) analyzes moisture-induced phase changes .

How are contradictions in published data resolved?

Advanced
Meta-analyses compare datasets using statistical tools (e.g., Bland-Altman plots). Discrepancies in biological activity may arise from assay variability (e.g., ATP concentrations in kinase assays). Independent replication and open-data practices mitigate reproducibility issues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.